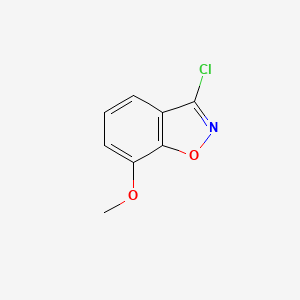
3-Chloro-7-methoxy-1,2-benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-methoxybenzo[d]isoxazole is a chemical compound with the molecular formula C8H6ClNO2. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 7-position on the benzo[d]isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxybenzo[d]isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzonitrile with methoxyamine hydrochloride in the presence of a base such as sodium methoxide can lead to the formation of 3-Chloro-7-methoxybenzo[d]isoxazole .
Industrial Production Methods
Industrial production methods for 3-Chloro-7-methoxybenzo[d]isoxazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methoxybenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: Isoxazole rings are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 3-Chloro-7-methoxybenzo[d]isoxazole can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.
Reduction Products: Reduction typically results in the formation of amine derivatives.
Scientific Research Applications
3-Chloro-7-methoxybenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-7-methoxybenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzo[d]isoxazole
- 3-Chloro-5-methoxybenzo[d]isoxazole
- 3-Chloro-6-methoxybenzo[d]isoxazole
Uniqueness
3-Chloro-7-methoxybenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3-position and the methoxy group at the 7-position influences its reactivity and interaction with biological targets, making it a valuable compound in research and development .
Properties
CAS No. |
16263-59-5 |
|---|---|
Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
3-chloro-7-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H6ClNO2/c1-11-6-4-2-3-5-7(6)12-10-8(5)9/h2-4H,1H3 |
InChI Key |
JIOINBPQWQGPNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1ON=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















